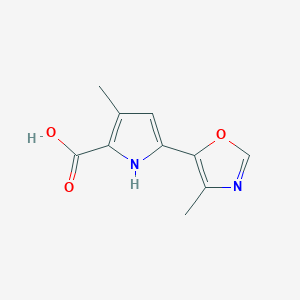![molecular formula C15H22N2O4 B13032176 3-[Bis(tert-butoxycarbonyl)amino]pyridine](/img/structure/B13032176.png)
3-[Bis(tert-butoxycarbonyl)amino]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(tert-butoxycarbonyl)amino]pyridine is a chemical compound that features a pyridine ring substituted with a bis(tert-butoxycarbonyl)amino group. This compound is primarily used in organic synthesis as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Bis(tert-butoxycarbonyl)amino]pyridine typically involves the reaction of pyridine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine. The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran at ambient temperature or slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more efficient mixing and temperature control systems to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[Bis(tert-butoxycarbonyl)amino]pyridine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the tert-butoxycarbonyl groups using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Deprotection: The major product is the free amine after the removal of the tert-butoxycarbonyl groups.
Substitution: Depending on the electrophile used, various substituted pyridine derivatives can be formed.
Scientific Research Applications
3-[Bis(tert-butoxycarbonyl)amino]pyridine is widely used in scientific research due to its role as a protecting group for amines. Its applications include:
Biology: Employed in the synthesis of biologically active compounds and intermediates for drug development.
Medicine: Utilized in the preparation of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the large-scale synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The primary mechanism of action for 3-[Bis(tert-butoxycarbonyl)amino]pyridine involves the protection of amine groups through the formation of a stable carbamate linkage. This prevents the amine from participating in unwanted side reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
3-Amino-4-(tert-butoxycarbonyl)aminopyridine: Another compound with a similar protecting group used for amines.
N-tert-Butoxycarbonyl-protected amino acids: Widely used in peptide synthesis for the protection of amino groups.
Uniqueness: 3-[Bis(tert-butoxycarbonyl)amino]pyridine is unique due to its dual tert-butoxycarbonyl protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly useful in complex multi-step syntheses where selective protection and deprotection are crucial.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-pyridin-3-ylcarbamate |
InChI |
InChI=1S/C15H22N2O4/c1-14(2,3)20-12(18)17(11-8-7-9-16-10-11)13(19)21-15(4,5)6/h7-10H,1-6H3 |
InChI Key |
UJSVMPGPKXILHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B13032094.png)
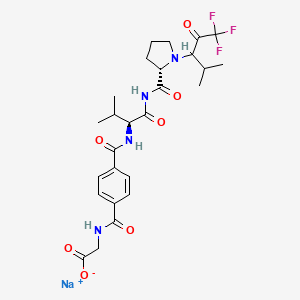
![4H-Pyrazolo[1,5-a]indol-4-one](/img/structure/B13032119.png)
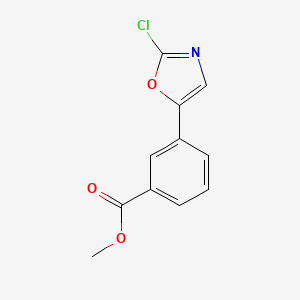
![Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13032123.png)
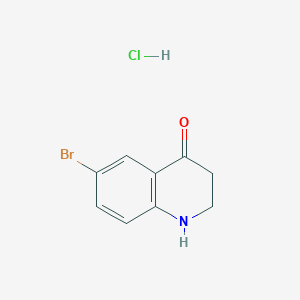
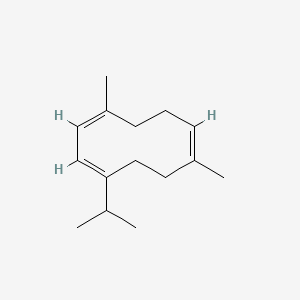
![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine](/img/structure/B13032154.png)


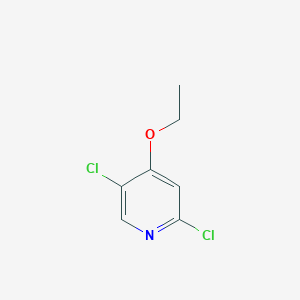
![8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one](/img/structure/B13032187.png)
![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)
